(6Z)-6-[4-(dimethylamino)benzylidene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
(6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with dimethylamino and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the triazole and thiazole precursors, followed by their condensation under specific conditions to form the fused ring system. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be recycled is also common in industrial settings to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiazoles and related heterocyclic compounds, such as:
- (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
- (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
Uniqueness
The uniqueness of (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its specific substitution pattern and the presence of both dimethylamino and trimethoxyphenyl groups. These features confer unique electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(6Z)-6-[[4-(dimethylamino)phenyl]methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C22H22N4O4S/c1-25(2)15-8-6-13(7-9-15)10-18-21(27)26-20(23-24-22(26)31-18)14-11-16(28-3)19(30-5)17(12-14)29-4/h6-12H,1-5H3/b18-10- |
InChI Key |
HQWDOYHACMVGLV-ZDLGFXPLSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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